2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is a water-soluble, irreversible serine protease inhibitor. It is known for its ability to inhibit a variety of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is often used in biochemical research due to its stability and effectiveness at low pH values .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of 2-(aminomethyl)benzenesulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The compound is usually obtained as a white or off-white crystalline powder with a melting point of 183-191°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonyl fluoride group. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively .
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions with this compound include sulfonamide derivatives and sulfonate esters. These products are often used in further chemical synthesis and research applications .
Scientific Research Applications
Mechanism of Action
2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride exerts its effects by covalently modifying the hydroxyl group of serine residues in proteases. This modification leads to the formation of a stable sulfonyl enzyme derivative, effectively inhibiting the protease activity . The compound can also react with other residues such as tyrosine, lysine, and histidine, although these reactions are less common .
Comparison with Similar Compounds
2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is often compared with other serine protease inhibitors such as phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP). While all these compounds inhibit serine proteases, this compound is more stable at low pH values and has lower toxicity compared to PMSF and DFP . This makes it a preferred choice in many biochemical applications.
List of Similar Compounds
- Phenylmethanesulfonyl fluoride (PMSF)
- Diisopropylfluorophosphate (DFP)
- Pefabloc SC
Properties
Molecular Formula |
C7H9ClFNO2S |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-(aminomethyl)benzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C7H8FNO2S.ClH/c8-12(10,11)7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H |
InChI Key |
RHEZDYWOWDJHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)S(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.